2-Bromo-6-nitro-1-indanone
Description
2-Bromo-6-nitro-1-indanone is a substituted indanone derivative featuring bromine and nitro groups at positions 2 and 6, respectively. Indanones are bicyclic aromatic ketones widely utilized as intermediates in pharmaceutical and agrochemical synthesis. The bromine substituent enhances electrophilic substitution reactivity, while the nitro group acts as a strong electron-withdrawing moiety, directing further reactions to specific ring positions.
Properties
Molecular Formula |
C9H6BrNO3 |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
2-bromo-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrNO3/c10-8-3-5-1-2-6(11(13)14)4-7(5)9(8)12/h1-2,4,8H,3H2 |
InChI Key |
YMAUCCABSHWVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromo-6-nitro-1-indanone with structurally related indanone derivatives, focusing on substituents, molecular properties, and reactivity:
Key Findings:
Substituent Effects on Reactivity: The nitro group in this compound deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy-substituted analogs (e.g., 5-Bromo-6-methoxy-1-indanone) . Bromine acts as a leaving group in nucleophilic aromatic substitution, but its position (C2 vs. C6) alters regioselectivity. For example, 6-Bromo-1-indanone may undergo substitution at C5 due to bromine’s meta-directing effects, whereas the nitro group in the target compound further restricts reactive sites .
Physicochemical Properties: Solubility: Nitro groups reduce solubility in polar solvents, whereas methoxy groups (e.g., in 5-Bromo-6-methoxy-1-indanone) improve it . Hazards: Brominated indanones (e.g., 4-Bromo-6-chloro-2-methylindan-1-one) require stringent safety measures due to inhalation risks; nitro derivatives may pose additional stability concerns .
Synthetic Utility: 2-Bromo-1-indanone is a precursor for α-chlorination, suggesting analogous routes for synthesizing the target compound . 6-Bromo-1-indanone’s well-characterized structure (InChiKey: SEQHEDQNODAFIU-UHFFFAOYSA-N) provides a benchmark for spectroscopic comparisons .
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